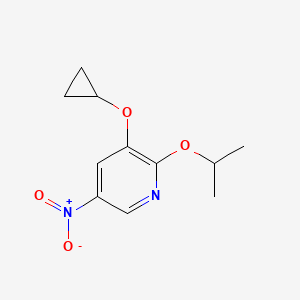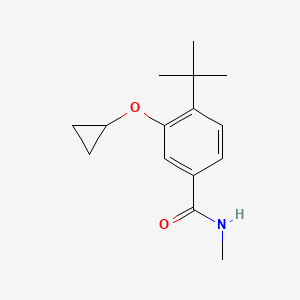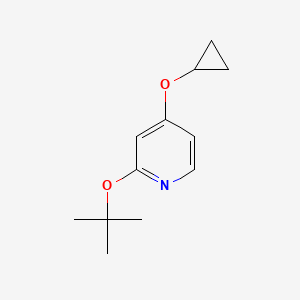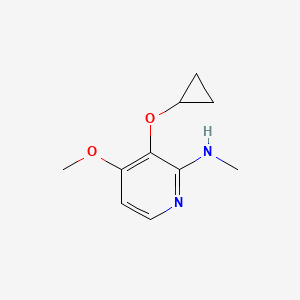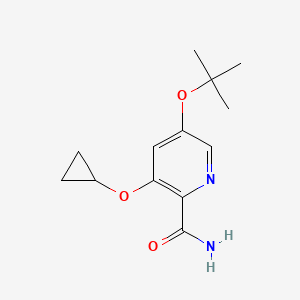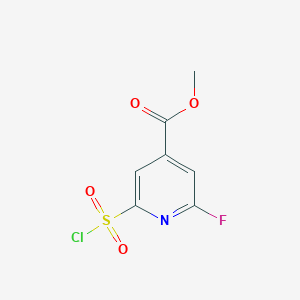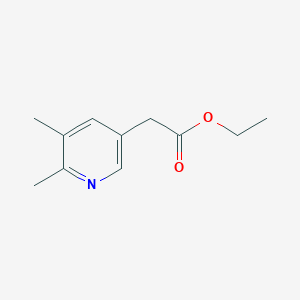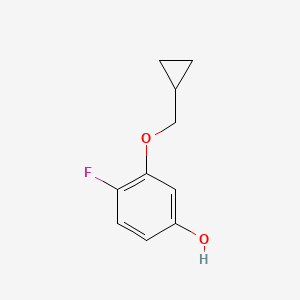
3-(Cyclopropylmethoxy)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-4-fluorophenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-fluorophenol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.
Alkylation: The phenol derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form the cyclopropylmethoxy group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopropylmethoxy)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropylmethoxy-4-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Cyclopropylmethoxy-4-fluorocyclohexanol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-4-fluorophenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.
Comparación Con Compuestos Similares
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but with an additional difluoromethoxy group, which may alter its chemical properties and biological activity.
4-Fluorophenol: Lacks the cyclopropylmethoxy group, making it less complex and potentially less versatile in applications.
Uniqueness: 3-(Cyclopropylmethoxy)-4-fluorophenol is unique due to the presence of both the cyclopropylmethoxy and fluorine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Propiedades
Número CAS |
1243373-67-2 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-4-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clave InChI |
CLRAQUHLBKZMMX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



